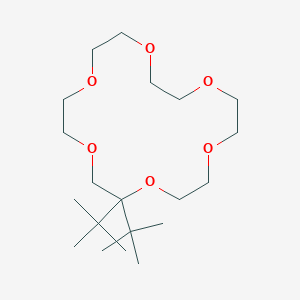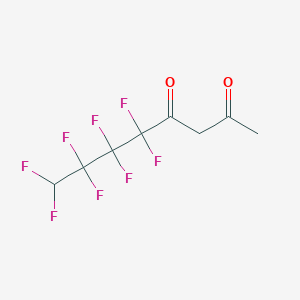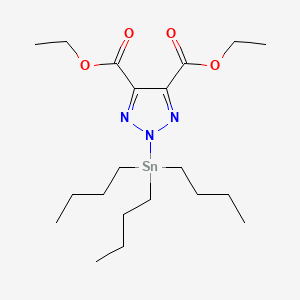
1-(Dodecylsulfanyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecylsulfanyl)propan-1-OL is an organic compound characterized by a long dodecyl (12-carbon) chain attached to a propanol backbone via a sulfur atom. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)propan-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with dodecyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dodecylsulfanyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted propanol derivatives.
Aplicaciones Científicas De Investigación
1-(Dodecylsulfanyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 1-(Dodecylsulfanyl)propan-1-OL is primarily related to its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. Molecular targets include lipid bilayers and hydrophobic domains in proteins.
Comparación Con Compuestos Similares
1-Propanol: A primary alcohol with a shorter chain, lacking the sulfur atom.
Dodecanol: A long-chain alcohol without the propanol backbone.
Dodecyl mercaptan: Similar long-chain structure but lacks the hydroxyl group.
Uniqueness: 1-(Dodecylsulfanyl)propan-1-OL is unique due to its combination of a long hydrophobic chain and a hydrophilic hydroxyl group, along with the presence of a sulfur atom. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
64391-49-7 |
|---|---|
Fórmula molecular |
C15H32OS |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
1-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
KKLFAZSAQYFWPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)





![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
